molecular formula C19H16ClN3O3S B5220597 (3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B5220597
M. Wt: 401.9 g/mol
InChI Key: KRGZPYONZRAXLJ-UHFFFAOYSA-N
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Description

(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a benzothiophene core substituted with a chloro group at the 3-position and a piperazine ring attached to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiophene core, followed by chlorination at the 3-position. The piperazine ring is then introduced through a nucleophilic substitution reaction, and finally, the nitrophenyl group is attached via a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

(3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in (3-Chloro-1-benzothiophen-2-yl)[4-(4-nitrophenyl)piperazin-1-yl]methanone imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications .

Properties

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-17-15-3-1-2-4-16(15)27-18(17)19(24)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZPYONZRAXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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